Cas no 885275-33-2 (1-(Pyrazin-2-yl)propan-2-amine)

1-(Pyrazin-2-yl)propan-2-amine is a heterocyclic amine compound featuring a pyrazine core substituted with an aminopropyl side chain. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its pyrazine moiety contributes to electron-rich properties, facilitating diverse functionalization, while the primary amine group enhances its utility in coupling reactions and derivatization. The compound’s balanced lipophilicity and polarity improve solubility in common organic solvents, aiding purification and handling. Its stability under standard conditions ensures reliable performance in multi-step synthetic routes. These attributes make it a versatile building block for developing bioactive molecules, particularly in medicinal chemistry applications targeting nitrogen-rich scaffolds.
1-(Pyrazin-2-yl)propan-2-amine structure
885275-33-2 structure
商品名:1-(Pyrazin-2-yl)propan-2-amine
CAS番号:885275-33-2
MF:C7H11N3
メガワット:137.182340860367
MDL:MFCD06739046
CID:711251

1-(Pyrazin-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(Pyrazin-2-yl)propan-2-amine
    • 1-Methyl-2-pyrazin-2-yl-ethylamine
    • 1-pyrazin-2-ylpropan-2-amine
    • 2-Pyrazineethanamine, a-methyl-
    • 1-pyrazin-2-ylprop-2-ylamine
    • 2-Pyrazineethanamine,a-methyl
    • CHEMBRDG-BB 4010867
    • (1-methyl-2-pyrazin-2-ylethyl)amine(SALTDATA: 2HCl)
    • 1-(2-pyrazinyl)propan-2-amine
    • 2-Pyrazineethanamine, α-methyl-
    • 1-(2-Pyrazinyl)-2-propanamine
    • MDL: MFCD06739046
    • インチ: 1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3
    • InChIKey: NUCGDQSFJGMQQA-UHFFFAOYSA-N
    • ほほえんだ: N1=CC=NC=C1CC(C)N

計算された属性

  • せいみつぶんしりょう: 137.09500
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2

じっけんとくせい

  • 密度みつど: 1.061
  • ふってん: 230.42°C at 760 mmHg
  • フラッシュポイント: 115.971°C
  • 屈折率: 1.533
  • PSA: 51.80000
  • LogP: 1.06660

1-(Pyrazin-2-yl)propan-2-amine セキュリティ情報

  • 危険レベル:IRRITANT

1-(Pyrazin-2-yl)propan-2-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(Pyrazin-2-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1005451-25g
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 95%
25g
$3355 2024-07-28
Enamine
EN300-58232-0.5g
1-(pyrazin-2-yl)propan-2-amine
885275-33-2 95%
0.5g
$125.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0101-1g
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 96%
1g
¥1731.3 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0101-25g
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 96%
25g
¥26214.33 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0101-500mg
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 96%
500mg
¥1302.85 2025-01-21
Enamine
EN300-58232-0.25g
1-(pyrazin-2-yl)propan-2-amine
885275-33-2 95%
0.25g
$80.0 2023-02-09
TRC
M222780-10mg
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2
10mg
$ 50.00 2022-06-04
Fluorochem
058658-250mg
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 95%
250mg
£80.00 2022-03-01
Fluorochem
058658-1g
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 95%
1g
£123.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0101-25g
1-Methyl-2-pyrazin-2-yl-ethylamine
885275-33-2 96%
25g
13483.87CNY 2021-05-07

1-(Pyrazin-2-yl)propan-2-amine 関連文献

1-(Pyrazin-2-yl)propan-2-amineに関する追加情報

Comprehensive Overview of 1-(Pyrazin-2-yl)propan-2-amine (CAS No. 885275-33-2): Properties, Applications, and Research Insights

1-(Pyrazin-2-yl)propan-2-amine (CAS No. 885275-33-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This pyrazine derivative combines a propan-2-amine backbone with a pyrazin-2-yl substituent, making it a versatile intermediate for drug discovery and material science applications. Its molecular formula C7H11N3 and molar mass 137.18 g/mol reflect its compact yet functionally rich architecture.

Recent studies highlight the compound's role in modulating central nervous system (CNS) targets, particularly in the context of neurotransmitter analogs. Researchers are investigating its potential as a scaffold for kinase inhibitors, with computational models suggesting favorable binding affinities. The amine group at the propan-2 position provides a handle for further derivatization, while the pyrazine ring contributes to π-stacking interactions critical for biomolecular recognition.

From a synthetic chemistry perspective, 885275-33-2 exemplifies modern heterocyclic building blocks strategies. Patent literature reveals its use in multi-step pharmaceutical syntheses, often serving as a precursor to more complex nitrogen-containing pharmacophores. The compound's stability under physiological pH conditions (predicted pKa ~9.2 for the amine group) makes it particularly valuable for medicinal chemistry applications.

Analytical characterization of 1-(Pyrazin-2-yl)propan-2-amine typically involves HPLC-MS (showing [M+H]+ peak at m/z 138.1) and NMR spectroscopy (characteristic pyrazine protons at δ 8.5-9.0 ppm). Its logP value of approximately 0.35 suggests moderate hydrophilicity, an important consideration for drug permeability studies. These physicochemical properties align with current trends in developing CNS-penetrant small molecules.

The compound's relevance extends to chemoinformatics and AI-driven drug design, where its structural features are used to train machine learning models for bioactivity prediction. Several QSAR studies have incorporated 885275-33-2 derivatives to explore molecular descriptor correlations with target engagement. This intersects with growing industry interest in fragment-based drug discovery approaches.

In material science applications, the pyrazine-amine conjugate system demonstrates interesting coordination chemistry with transition metals. Recent publications describe its use in constructing metal-organic frameworks (MOFs) with potential applications in molecular sensing. The compound's ability to form hydrogen-bonding networks makes it valuable for designing functional crystalline materials.

Safety and handling protocols for 1-(Pyrazin-2-yl)propan-2-amine follow standard organic compound precautions. While not classified as hazardous under current regulations, proper laboratory PPE including gloves and eye protection is recommended. Storage typically requires anhydrous conditions at 2-8°C to prevent amine degradation or pyrazine ring oxidation.

The commercial availability of CAS 885275-33-2 through specialty chemical suppliers has increased in recent years, reflecting growing demand from contract research organizations (CROs). Pricing trends indicate its premium status as a research-grade building block, with typical purity specifications ≥95% by HPLC analysis. Custom synthesis services often offer isotope-labeled versions (e.g., 15N or 13C) for advanced research applications.

Future research directions for this compound class may explore its potential in epigenetic modulation or as a fluorescent probe precursor. The structure-activity relationship (SAR) of pyrazine-amine hybrids remains an active area of investigation, particularly in the context of allosteric modulator development. These applications position 1-(Pyrazin-2-yl)propan-2-amine as a compound of continuing scientific interest.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:885275-33-2)1-(Pyrazin-2-yl)propan-2-amine
A861994
清らかである:99%/99%
はかる:5.0g/10.0g
価格 ($):242.0/403.0